molecular formula C15H22O3 B172372 Ethyl 7-hydroxy-7-phenylheptanoate CAS No. 112665-42-6

Ethyl 7-hydroxy-7-phenylheptanoate

Cat. No. B172372
M. Wt: 250.33 g/mol
InChI Key: CBLRKMHGDTXYKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 7-hydroxy-7-phenylheptanoate, also known as ethyl phenylhydroxyheptanoate, is a chemical compound that belongs to the class of organic compounds called esters. It is a colorless liquid with a fruity odor, and it is commonly used in the fragrance industry due to its pleasant aroma. In recent years, there has been an increasing interest in the scientific community regarding the potential applications of this compound, particularly in the field of medicinal chemistry.

Mechanism Of Action

The exact mechanism of action of Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate is not yet fully understood. However, it is believed to exert its effects by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response.

Biochemical And Physiological Effects

Ethyl 7-hydroxy-7-phenylheptanoate has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of inflammatory diseases. It has also been shown to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, which protect cells from oxidative damage.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate in lab experiments is its low toxicity and high solubility in water and organic solvents. This makes it easy to handle and administer in vitro and in vivo studies. However, one of the limitations of using this compound is its limited availability and high cost, which may hinder its widespread use in research.

Future Directions

There are several future directions for the research on Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate. One of the areas of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Further studies are needed to elucidate its mechanism of action and determine its efficacy and safety in clinical trials. Another area of interest is its potential use as a chemopreventive agent for cancer, particularly breast and prostate cancer. Future studies should focus on its anticancer activity and its effects on cancer cell signaling pathways. Overall, the research on Ethyl 7-hydroxy-7-phenylheptanoate 7-hydroxy-7-phenylheptanoate shows promise for the development of new drugs for various diseases.

Synthesis Methods

Ethyl 7-hydroxy-7-phenylheptanoate can be synthesized through the esterification of 7-hydroxyheptanoic acid and phenyl ethanol using a catalyst such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product can be purified through distillation or chromatography.

Scientific Research Applications

Ethyl 7-hydroxy-7-phenylheptanoate has been the subject of several scientific studies due to its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities, making it a promising candidate for the development of new drugs.

properties

CAS RN

112665-42-6

Product Name

Ethyl 7-hydroxy-7-phenylheptanoate

Molecular Formula

C15H22O3

Molecular Weight

250.33 g/mol

IUPAC Name

ethyl 7-hydroxy-7-phenylheptanoate

InChI

InChI=1S/C15H22O3/c1-2-18-15(17)12-8-4-7-11-14(16)13-9-5-3-6-10-13/h3,5-6,9-10,14,16H,2,4,7-8,11-12H2,1H3

InChI Key

CBLRKMHGDTXYKT-UHFFFAOYSA-N

SMILES

CCOC(=O)CCCCCC(C1=CC=CC=C1)O

Canonical SMILES

CCOC(=O)CCCCCC(C1=CC=CC=C1)O

Origin of Product

United States

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